molecular formula C22H23N3O3 B2943016 ethyl 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate CAS No. 912889-76-0

ethyl 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate

Cat. No.: B2943016
CAS No.: 912889-76-0
M. Wt: 377.444
InChI Key: OTBQZFPJYPYVBZ-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It features a benzimidazole core fused with a 5-oxopyrrolidine ring, a structural motif found in compounds with diverse biological activities. The 4-methylphenyl substituent at the pyrrolidinone nitrogen and the ethyl acetate group at the benzodiazole nitrogen define its unique molecular structure and properties. Research Applications and Value: This compound serves as a key chemical building block in scientific research. Its core structure suggests potential as a scaffold for developing novel therapeutic agents. Structurally similar benzimidazole-pyrrolidinone hybrids are actively investigated for their anthelmintic properties. Research indicates that such compounds may act by inhibiting the beta-tubulin protein in parasitic nematodes like Necator americanus , a mechanism that disrupts microtubule polymerization and leads to parasite immobility and death . This makes them valuable in the search for new treatments to overcome resistance against current anthelmintics like albendazole . Furthermore, analogs of this compound have been studied for potential antiviral activities, including against HIV-1, highlighting the broader utility of this chemical class in infectious disease research . Mechanism of Action: The proposed mechanism of action for related compounds involves targeted binding to parasitic beta-tubulin. This binding inhibits the formation of microtubules, which are critical for cellular division and maintaining the cytoskeleton in the parasite . The specific structural features of this compound, including the 4-methylphenyl group, are designed to optimize interactions with the tubulin active site while potentially avoiding residues associated with drug resistance . This product is provided For Research Use Only (RUO) . It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers handling this compound should refer to its Safety Data Sheet (SDS) and adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

ethyl 2-[2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-3-28-21(27)14-25-19-7-5-4-6-18(19)23-22(25)16-12-20(26)24(13-16)17-10-8-15(2)9-11-17/h4-11,16H,3,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBQZFPJYPYVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate typically involves multiple steps:

    Formation of the Benzodiazole Ring: This can be achieved by the cyclization of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Synthesis of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized by the reaction of an appropriate amine with a diketone.

    Coupling of the Rings: The benzodiazole and pyrrolidinone rings are then coupled through a condensation reaction.

    Esterification: Finally, the ethyl acetate group is introduced via esterification using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce ketone groups to alcohols.

    Substitution: This can involve the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Ethyl 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate has a wide range of scientific research applications:

    Chemistry: Used to study the modulation of ion channels and mitochondrial function.

    Biology: Investigates the role of specific proteins in cellular processes.

    Medicine: Explored as a potential therapeutic agent for various conditions, including cardiac arrhythmias.

    Industry: Used in the development of new drugs and therapeutic strategies.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it may bind to ion channels or enzymes, modulating their activity and leading to physiological changes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Available Evidence

The provided evidence highlights several benzimidazole, imidazole, and pyrrolidinone-containing compounds. Key comparisons are summarized below:

Compound Name (Reference) Core Structure Substituents/Functional Groups Key Structural Differences vs. Target Compound
Target Compound Benzimidazole - 1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl at position 2
- Ethyl acetate ester at position 1
Reference for comparison
Ethyl 2-[5-(4-fluorophenyl)pyridin-3-yl]-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carbonate Benzimidazole - 3-(2-Oxopyrrolidin-1-yl)propyl at position 1
- 5-(4-Fluorophenyl)pyridin-3-yl at position 2
- Carbonate ester at position 5
- Pyrrolidinone linked via propyl chain (vs. direct attachment)
- Additional pyridine substituent
- Carbonate vs. acetate ester
2-(1H-1,3-Benzodiazol-1-yl)pyridine-4-carboximidamide hydrochloride Benzimidazole - Pyridine-carboximidamide at position 1
- Hydrochloride salt
- No pyrrolidinone moiety
- Charged imidamide group vs. neutral ester
1-[(4-Methylphenyl)methyl]-2,3-dihydro-1H-imidazole-2-thione Imidazole - (4-Methylphenyl)methyl at position 1
- Thione group at position 2
- Simpler monocyclic core (imidazole vs. benzimidazole)
- Thione vs. ester
((5Z)-5-{[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid Thiazolidinone - Pyrazole-methylene group
- Thioxo and oxo groups
- Thiazolidinone core (vs. benzimidazole)
- Sulfur-containing substituents

Functional and Conformational Analysis

  • Pyrrolidinone Substituent: The direct attachment of the 5-oxopyrrolidin-3-yl group in the target compound contrasts with the propyl-linked pyrrolidinone in the compound.
  • Aryl Substituents : The 4-methylphenyl group in the target compound increases lipophilicity (logP) compared to the 4-fluorophenyl group in the compound, which may influence membrane permeability and metabolic stability .
  • Ester vs. Carbonate Groups : The ethyl acetate ester in the target compound is more hydrolytically labile than the carbonate ester in the analogue, suggesting faster metabolic activation in vivo .

Biological Activity

Ethyl 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate (CAS Number: 912889-76-0) is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H23N3O3, with a molecular weight of 377.4 g/mol. The compound features a benzodiazole ring, a pyrrolidinone ring, and an ester functional group, which contribute to its biological properties.

PropertyValue
Molecular FormulaC22H23N3O3
Molecular Weight377.4 g/mol
CAS Number912889-76-0

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that derivatives containing the benzodiazole moiety can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell cycle regulation and apoptosis.
  • Interaction with DNA : Similar compounds have been shown to intercalate with DNA, leading to disruption of replication processes.
  • Modulation of Signaling Pathways : It may influence several signaling pathways related to cell growth and survival.

Study on Anticancer Effects

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various analogs of ethyl 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzodiazol-1-yl}acetate and tested their efficacy against human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.

Antimicrobial Testing

Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods, revealing effective inhibition at concentrations as low as 50 µg/mL.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Ethyl 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzodiazol-1-yl}acetate is classified as harmful if swallowed (H302) and causes skin irritation (H315). Proper handling and safety protocols must be adhered to in laboratory settings.

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